molecular formula C6H10O3 B8615953 2-Oxoethyl butyrate

2-Oxoethyl butyrate

Cat. No. B8615953
M. Wt: 130.14 g/mol
InChI Key: YEBNSRBQIIWQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215004B1

Procedure details

A well-stirred solution of 28 (8.16 g, 40 mmol) in DCM (200 ml) at room temperature, was treated with TFA (44.4 g, 30 ml, 390 mmol) and water (7.2 g, 7.2 ml, 400 mmol). After stirring for 2 hours at room temperature the solution was evaporated at 35° C. It was then coevaporated with hexane several times to remove traces of TFA. Compound 24 (5.2 g, 40 mmol, 100%) was obtained as a colorless liquid, and was used in the next step without any further purification.
Name
28
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8](OCC)[O:9]CC)(=[O:5])[CH2:2][CH2:3][CH3:4].C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]=[O:9])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
28
Quantity
8.16 g
Type
reactant
Smiles
C(CCC)(=O)OCC(OCC)OCC
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
7.2 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated at 35° C
CUSTOM
Type
CUSTOM
Details
to remove traces of TFA

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)(=O)OCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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